4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Descripción
4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-isopropylbenzimidazole moiety at the 4-position and a p-tolyl group at the 1-position. Key physicochemical properties include a molecular formula of C23H27N3O, a molar mass of 361.48 g/mol, and a predicted pKa of 5.50 . Its density (1.17 g/cm³) and high predicted boiling point (627.4°C) suggest significant thermal stability, making it suitable for high-temperature synthetic applications . The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR (e.g., benzimidazole NH proton resonance at ~10.8 ppm) and ¹³C NMR (carbonyl carbon at ~173 ppm and benzimidazole C=N at ~161 ppm) .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14(2)24-19-7-5-4-6-18(19)22-21(24)16-12-20(25)23(13-16)17-10-8-15(3)9-11-17/h4-11,14,16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOXGTOAJDFXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The molecular formula of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is with a molecular weight of approximately 306.39 g/mol. The compound features a pyrrolidinone ring fused with a benzimidazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one exhibit significant antimicrobial properties. For example, derivatives of pyrrole and benzimidazole have shown promising antibacterial activity against various pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Compound A | 3.125 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
These findings suggest that the incorporation of the benzimidazole structure into the compound may enhance its antibacterial efficacy .
Antitumor Activity
The compound's structural attributes also suggest potential antitumor activity. Studies on related compounds have demonstrated their effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.11 | Doxorubicin |
| A549 (Lung Cancer) | 0.12 | Doxorubicin |
| HT-29 (Colon Cancer) | 9.27 | Doxorubicin |
In vitro evaluations revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Neuroprotective Effects
Emerging research suggests that compounds containing imidazole and pyrrolidine structures may offer neuroprotective benefits. For instance, studies have shown that these compounds can inhibit neuronal apoptosis and promote cell viability under oxidative stress conditions.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of pyrrole-based compounds, including derivatives of the target compound. The results showed enhanced activity against Gram-positive bacteria, with some exhibiting MIC values lower than those of traditional antibiotics.
Case Study 2: Anticancer Properties
In another investigation, a library of benzimidazole derivatives was screened for cytotoxicity against several cancer cell lines. Notably, one derivative demonstrated significant selectivity towards ovarian cancer cells, with an IC50 value indicating potent antiproliferative effects.
Comparación Con Compuestos Similares
Table 1: Structural and Spectroscopic Comparisons
Key Observations :
- Spectroscopic Consistency : All analogs exhibit a pyrrolidin-2-one carbonyl resonance at ~172–173 ppm, confirming core structural integrity .
Benzimidazole-Thiazole Hybrids
Compounds such as 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., 5a–h) share the benzimidazole-pyrrolidinone scaffold but incorporate a thiazole-naphthalene moiety .
- Synthesis : These derivatives are synthesized via cyclocondensation of thioureas with α-bromoketones, yielding 60–70% .
- Bioactivity : Thiazole-containing analogs exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), attributed to the electron-deficient thiazole ring enhancing membrane penetration .
Hydroxyphenyl-Substituted Analogs
Derivatives like 4-(1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) feature polar hydroxyl groups :
- Physicochemical Properties : Higher solubility in polar solvents (e.g., DMSO) compared to the hydrophobic p-tolyl target compound.
- Synthetic Yield : Hydroxyphenyl derivatives achieve >90% yield under reflux conditions with HCl, versus ~60% for thiazole hybrids .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
